3,4-二苄基呋喃-2,5-二酮

描述

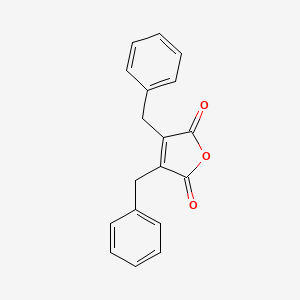

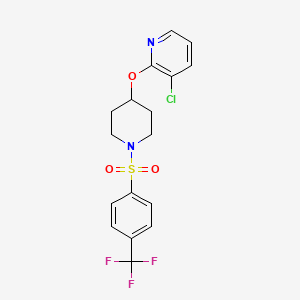

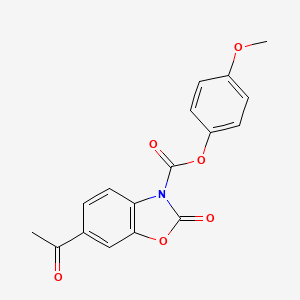

3,4-Dibenzylfuran-2,5-dione is a chemical compound . It contains a total of 37 bonds, including 23 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 aliphatic esters, and 1 anhydride .

Synthesis Analysis

The synthesis of 3,4-Dibenzylfuran-2,5-dione involves several steps . In one method, compound 7a or 7b reacted with formamide or α-halo-ketones as chloroacetyl-chloride in DMF, in the presence of anhydrous potassium carbonate .Molecular Structure Analysis

The molecular structure of 3,4-Dibenzylfuran-2,5-dione is complex . It includes a five-membered ring and two six-membered rings . The sum of the angles O2–C2–N1, O2–C2–C3, and N1–C2–C3, as well as the sum of O1–C1–N2, O1–C1–N1, and N2–C1–N1, both reach 360°, thus confirming the sp2 hybridization bonding .Chemical Reactions Analysis

3,4-Dibenzylfuran-2,5-dione exhibits remarkable reactivity toward a wide array of unsaturated hydrocarbons . For example, 1,2,4-Triazoline-3,5-diones (TADs) are versatile reagents that have found widespread adoption in chemical science. Despite their remarkable reactivity toward a wide array of unsaturated hydrocarbons, the chemical reaction between TADs and alkynes has remained largely unexplored .Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dibenzylfuran-2,5-dione include its molecular weight and structure . It is a solid at room temperature .科学研究应用

合成过程和化学性质

-

苯并呋喃衍生物的合成:该化合物已被用于合成 6,7-二氢苯并呋喃-4(5H)-酮,采用结合酶和路易斯酸催化的过程。该合成从 2,5-二甲基呋喃开始,展示了它在有机化学中的多功能性 (Asta 等人,2013 年)。

-

液晶性质:研究重点关注衍生自不饱和哌嗪-2,5-二酮的液晶化合物的介晶性质,其中包括 3,4-二苄基呋喃-2,5-二酮的衍生物。这些研究对于理解相行为和材料科学中的潜在应用至关重要 (李等人,2000 年)。

-

非线性光学性质:已经对某些 3,4-二苄基呋喃-2,5-二酮衍生物的三阶非线性光学性质进行了研究,突出了它们在器件应用中非线性光学材料的潜力 (Shettigar 等人,2009 年)。

生物和医学研究

-

碳酸酐酶抑制:已经评估了一些 3,4-二苄基呋喃-2,5-二酮的衍生物抑制人类碳酸酐酶同工酶的能力。这项研究在药学化学中具有重要意义,尤其是在探索新的治疗剂方面 (Arslan 等人,2015 年)。

-

抗结核活性:已经研究了该化合物的构效关系和对结核分枝杆菌的作用机制,有助于开发新的抗结核药物 (Samala 等人,2014 年)。

-

仿生氧化研究:使用铁(III)卟啉和离子液体中的辣根过氧化物酶氧化香草基醇(一种木质素模型化合物)的研究,证明了该化合物在理解与木质素降解相关的酶促反应中的作用 (Kumar 等人,2007 年)。

安全和危害

作用机制

Target of Action

Benzofuran compounds, to which 3,4-dibenzylfuran-2,5-dione belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Benzofuran compounds have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect a variety of biochemical pathways.

Result of Action

Benzofuran compounds have been shown to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

属性

IUPAC Name |

3,4-dibenzylfuran-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-17-15(11-13-7-3-1-4-8-13)16(18(20)21-17)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCKJYBIJIELLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=O)OC2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2825438.png)

![ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B2825447.png)

![methyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2825448.png)

![1-[2-[(But-2-ynoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2825452.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2825454.png)